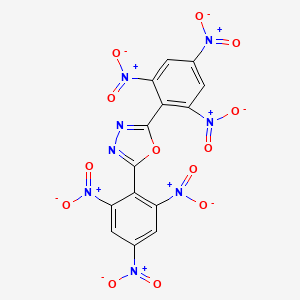
2,5-Dipicryl-1,3,4-oxadiazole
Cat. No. B1253457
M. Wt: 492.23 g/mol
InChI Key: WHHNFHDJLGLCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04777258
Procedure details


Stoichiometrically one mole of phosphorus pentachloride (PCl5) should be consumed for each mole of N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine in the reaction to produce 2,5-dipicryl-1,3,4-oxadiazole. However, for better results a molar excess of PCl5 is used. A molar ratio of PCl5 to N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine of from 1.0:1.0 to 3.0:1.0 is preferred, with from 2.0:1.0 to 2.5:1.0 being more preferred.

Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[N+:7]([C:10]1[CH:36]=[C:35]([N+:37]([O-:39])=[O:38])[CH:34]=[C:33]([N+:40]([O-:42])=[O:41])[C:11]=1[C:12]([NH:14][NH:15][C:16](=[O:32])[C:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][C:20]([N+:26]([O-:28])=[O:27])=[CH:19][C:18]=1[N+:29]([O-:31])=[O:30])=O)([O-:9])=[O:8]>>[C:11]1([C:12]2[O:32][C:16]([C:17]3[C:18]([N+:29]([O-:31])=[O:30])=[CH:19][C:20]([N+:26]([O-:28])=[O:27])=[CH:21][C:22]=3[N+:23]([O-:25])=[O:24])=[N:15][N:14]=2)[C:33]([N+:40]([O-:42])=[O:41])=[CH:34][C:35]([N+:37]([O-:39])=[O:38])=[CH:36][C:10]=1[N+:7]([O-:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NNC(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-])C=1OC(=NN1)C1=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
